molecular formula C18H19N3O4S B7518121 N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide

N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B7518121
M. Wt: 373.4 g/mol
InChI Key: ZDASYKBZVIKFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide, also known as BDP, is a compound that has been extensively studied for its potential therapeutic applications. BDP is a sulfonamide derivative that has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties.

Mechanism of Action

N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in pain and inflammation. By inhibiting COX activity, N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide has been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is involved in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit COX-2 activity, which is responsible for the production of prostaglandins involved in pain and inflammation. N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide has also been shown to be well-tolerated in animal studies. However, one of the limitations of using N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide. One direction is to further investigate its anti-tumor properties and its potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide.

Synthesis Methods

The synthesis of N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1-benzyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final product, N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide.

Scientific Research Applications

N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide has also been shown to possess analgesic properties by inhibiting the production of prostaglandins, which are responsible for pain and inflammation.

properties

IUPAC Name

N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-24-17-9-8-16(10-18(17)25-2)26(22,23)20-15-11-19-21(13-15)12-14-6-4-3-5-7-14/h3-11,13,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDASYKBZVIKFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide

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